molecular formula C9H14N2O2 B8297515 Ethyl 3-amino-1,4-dimethyl-1H-pyrrole-2-carboxylate

Ethyl 3-amino-1,4-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B8297515
M. Wt: 182.22 g/mol
InChI Key: VJUYKPBDTJAWCK-UHFFFAOYSA-N
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Patent
US04363816

Procedure details

300 mg of 80% sodium hydride are added with stirring at 20° C. to a solution of 9.1 g of N-(2-cyano-1-propenyl)sarcosine ethyl ester (obtained by reacting methacrylonitrile with bromine and subsequent reaction with sarcosine ethyl ester) in 50 ml of anhydrous dimethyl formamide. After warming the reaction mixture to 30° C., an exothermic reaction starts (the temperature rises to 45° C.); this reaction is terminated after 30 minutes. The resulting solution of the title compound (b.p. 70° C., 1.3 Pa) is subsequently processed without further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
N-(2-cyano-1-propenyl)sarcosine ethyl ester
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([O:5][C:6](=[O:15])[CH2:7][N:8]([CH:10]=[C:11]([C:13]#[N:14])[CH3:12])[CH3:9])[CH3:4]>CN(C)C=O>[NH2:14][C:13]1[C:11]([CH3:12])=[CH:10][N:8]([CH3:9])[C:7]=1[C:6]([O:5][CH2:3][CH3:4])=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
N-(2-cyano-1-propenyl)sarcosine ethyl ester
Quantity
9.1 g
Type
reactant
Smiles
C(C)OC(CN(C)C=C(C)C#N)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an exothermic reaction
CUSTOM
Type
CUSTOM
Details
rises to 45° C.
CUSTOM
Type
CUSTOM
Details
this reaction is terminated after 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resulting solution of the title compound (b.p. 70° C., 1.3 Pa) is subsequently processed without further purification

Outcomes

Product
Name
Type
Smiles
NC1=C(N(C=C1C)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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